3-Amino-1-(4-fluorophenyl)propan-1-ol

Übersicht

Beschreibung

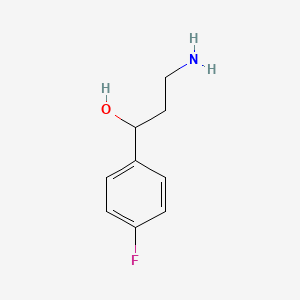

3-Amino-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the reduction of 3-nitro-1-(4-fluorophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-fluorophenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides

Major Products

Oxidation: 3-Amino-1-(4-fluorophenyl)propan-1-one

Reduction: 3-Amino-1-(4-fluorophenyl)propan-1-amine

Substitution: Various amides, sulfonamides, and alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Amino-1-(4-fluorophenyl)propan-1-ol serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions allows for the production of derivatives that can be tailored for specific applications. The compound's fluorinated phenyl moiety enhances its reactivity and interaction with biological targets, making it a versatile building block in medicinal chemistry.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on certain kinases and phosphatases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses, making the compound a candidate for therapeutic applications in diseases related to dysregulated signaling pathways .

Antidepressant Activity

Preclinical studies have demonstrated that this compound has significant antidepressant-like effects in animal models. It enhances serotonergic activity, which is linked to improvements in mood and behavior, indicating potential for development as a treatment for depression .

Anticancer Potential

The compound has shown cytotoxic effects against various cancer cell lines. Studies involving Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites revealed that derivatives of this compound can inhibit tumor growth effectively. The mechanism involves inducing apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. In models of carrageenan-induced inflammation, it significantly inhibited paw edema, highlighting its potential therapeutic use in inflammatory diseases .

Industrial Applications

Beyond its pharmaceutical relevance, this compound is utilized in the production of fine chemicals and agrochemicals. Its unique properties make it suitable for developing specialty materials that require specific chemical functionalities.

Case Studies

| Study | Objective | Method | Results |

|---|---|---|---|

| Antidepressant Effects | Evaluate antidepressant activity | Rodent models | Significant decrease in depressive-like behaviors compared to controls |

| Cytotoxicity Against Cancer Cells | Assess effects on cancer cell viability | Treatment with varying concentrations | Strong cytotoxicity observed at concentrations above 50 µM |

| Kinase Inhibition Assay | Measure inhibitory potential against kinases | Enzyme assays using purified preparations | IC50 values in low micromolar range indicating effective inhibition |

| Anti-inflammatory Study | Investigate anti-inflammatory properties | In vivo inflammation models | Significant reduction in inflammatory markers post-treatment |

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-fluorophenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-1-(2-fluorophenyl)propan-1-ol

- 3-Amino-1-(3-fluorophenyl)propan-1-ol

- 3-Amino-1-(4-chlorophenyl)propan-1-ol

Uniqueness

3-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development .

Biologische Aktivität

3-Amino-1-(4-fluorophenyl)propan-1-ol, also known as (R)-2-amino-3-(4-fluorophenyl)propan-1-ol, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of 169.2 g/mol. The compound features an amino group (-NH2) and a fluorophenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.2 g/mol |

| Structure | Structure |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to other known psychoactive compounds suggests potential antidepressant or anxiolytic effects.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on certain kinases and phosphatases. These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to altered cellular responses, potentially useful in treating various diseases.

Antidepressant Activity

In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. The compound's ability to enhance serotonergic activity was linked to improvements in mood and behavior.

Anticancer Potential

Recent investigations have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) revealed that derivatives of this compound could inhibit tumor growth effectively, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In carrageenan-induced inflammation models, it exhibited significant inhibition of paw edema, indicating potential therapeutic applications in inflammatory diseases .

Study on Antidepressant Effects

A study published in 2023 explored the antidepressant effects of this compound using rodent models. The results indicated that administration led to a marked decrease in depressive-like behaviors compared to control groups. The study highlighted the compound's potential for further development as a treatment for depression .

Cytotoxicity Against Cancer Cells

In another research project focusing on anticancer activity, this compound was tested against several cancer cell lines. The findings showed that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its mechanism of action involves triggering cell death in malignant cells .

Anti-inflammatory Study

A comprehensive study evaluated the anti-inflammatory effects of this compound in vivo. The results demonstrated a significant reduction in inflammatory markers and cytokine levels following treatment with this compound .

Eigenschaften

IUPAC Name |

3-amino-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWHMJZDJKWPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590983 | |

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254967-36-7 | |

| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.